molecular formula C13H13F2NO3 B1407616 Methyl 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylate CAS No. 1355334-70-1

Methyl 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B1407616
M. Wt: 269.24 g/mol
InChI Key: PNFYUWPNTHWWFH-UHFFFAOYSA-N
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Description

“Methyl 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylate” is a complex organic compound. The name suggests that it contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a benzyl group, which is a phenyl ring attached to a CH2 group. The 3,4-difluorobenzyl portion indicates that there are two fluorine atoms on the benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3,4-difluorobenzyl halide with a 5-oxopyrrolidine-3-carboxylate. The exact methods and conditions would depend on various factors, including the specific reagents and the desired yield .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzyl group with two fluorine atoms, and a carboxylate group. The exact three-dimensional structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents. The presence of the carboxylate group might make it a good nucleophile, while the fluorine atoms on the benzyl group could potentially make it more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atoms might increase its polarity, while the pyrrolidine ring might influence its solubility in different solvents .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Benzylation : Methyl 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylate is utilized in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate. This process, employing phase-transfer catalysts, is significant for creating biologically active compounds with a chiral 3-benzylpiperidine backbone, crucial in pharmaceutical research (Wang, Zhao, Xue, & Chen, 2018).

Metal-Organic Frameworks

  • Metal-Organic Frameworks (MOFs) : In the synthesis of novel MOFs, the compound acts as an intermediary. MOFs have significant potential for applications like dye adsorption, indicating their importance in environmental remediation and material science (Zhao, Meng, Liu, Guo, & Jing, 2020).

HIV-1 Integrase Inhibition

  • HIV-1 Integrase Strand Transfer Inhibitors : The compound is pivotal in synthesizing HIV-1 integrase strand transfer inhibitors (INSTIs). This demonstrates its crucial role in developing antiviral drugs, particularly for treating HIV (Mahajan, Smith, Hughes, Zhao, & Burke, 2023).

Antioxidant and Anticholinergic Activities

  • Antioxidant and Anticholinergic Properties : The derivative of this compound has shown potential in antioxidant and anticholinergic activities, indicating its importance in therapeutic applications, such as treating neurodegenerative diseases (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).

Antibacterial Agents

  • Antibacterial Applications : Derivatives of Methyl 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylate have been explored for their antibacterial properties, underlining the compound's potential in developing new antibiotics (Bouzard et al., 1992).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific conditions under which it’s used. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential use in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

methyl 1-[(3,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3/c1-19-13(18)9-5-12(17)16(7-9)6-8-2-3-10(14)11(15)4-8/h2-4,9H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFYUWPNTHWWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132370
Record name 3-Pyrrolidinecarboxylic acid, 1-[(3,4-difluorophenyl)methyl]-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylate

CAS RN

1355334-70-1
Record name 3-Pyrrolidinecarboxylic acid, 1-[(3,4-difluorophenyl)methyl]-5-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 1-[(3,4-difluorophenyl)methyl]-5-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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